molecular formula C18H28N2O2 B12085269 tert-Butyl 4-(benzylamino)azepane-1-carboxylate CAS No. 878630-66-1

tert-Butyl 4-(benzylamino)azepane-1-carboxylate

Cat. No.: B12085269
CAS No.: 878630-66-1
M. Wt: 304.4 g/mol
InChI Key: JHPGUEHWMMKOAW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 4-(benzylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(benzylamino)azepane-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(benzylamino)azepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The azepane ring provides structural rigidity and can interact with various receptors or enzymes, modulating their function .

Comparison with Similar Compounds

tert-Butyl 4-(benzylamino)azepane-1-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

878630-66-1

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 4-(benzylamino)azepane-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-7-10-16(11-13-20)19-14-15-8-5-4-6-9-15/h4-6,8-9,16,19H,7,10-14H2,1-3H3

InChI Key

JHPGUEHWMMKOAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CC=CC=C2

Origin of Product

United States

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